3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
Description
3-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a quaternary ammonium salt featuring a pyrroloimidazole core substituted with aromatic halogens. Its structure includes a 4-chlorophenyl group at position 3 and a 2,4-dichlorobenzyl group at position 1, with a bromide counterion. It is commercially available for research purposes, with suppliers like ECHEMI verifying its regulatory compliance and global distribution .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N2.BrH/c20-15-6-3-13(4-7-15)18-12-23(19-2-1-9-24(18)19)11-14-5-8-16(21)10-17(14)22;/h3-8,10,12H,1-2,9,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFXYOWYTLHOFE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=C(C=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrCl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a quaternary ammonium compound characterized by a complex bicyclic structure. Its unique molecular configuration makes it a subject of interest in medicinal chemistry and biological research. This article focuses on its biological activities, including antibacterial, antifungal, and potential antitumor effects.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₇Cl₂N₂Br
- Molecular Weight : 389.66 g/mol
- CAS Number : 339109-85-2
The compound features a pyrrolo[1,2-a]imidazole core, which is notable for its potential biological activity. The presence of chlorophenyl and dichlorobenzyl groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities across various assays:
Antimicrobial Activity
A study evaluated the antibacterial and antifungal properties of several derivatives of pyrrolo[1,2-a]imidazolium salts, including the target compound. The results demonstrated that the compound showed promising activity against multiple strains of bacteria and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Strong antifungal | |
| Mycobacterium tuberculosis | Significant activity |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Mia PaCa-2 | 15.3 | Cytotoxic |
| HepG2 | 12.7 | Cytotoxic |
| RKO | 18.5 | Cytotoxic |
| LoVo | 14.0 | Cytotoxic |
These findings suggest that the compound may interfere with cellular pathways critical for tumor growth and survival.
While specific mechanisms for this compound's activity are still under investigation, it is hypothesized that its interaction with cellular membranes and enzymes plays a crucial role in its biological effects. The presence of halogen substituents may enhance lipophilicity and facilitate membrane penetration, leading to increased bioactivity.
Case Studies
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various pyrrolo[1,2-a]imidazolium derivatives, the target compound exhibited potent antifungal properties against Candida albicans, highlighting its potential in treating fungal infections .
- Antitumor Evaluation : Another study focused on the antitumor effects of this compound against human cancer cell lines showed significant cytotoxicity, suggesting its utility as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle : Pyrroloimidazolium salts (target compound) exhibit cationic character, unlike neutral pyrroloimidazoles (e.g., ), which may influence solubility and ionic interactions in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
